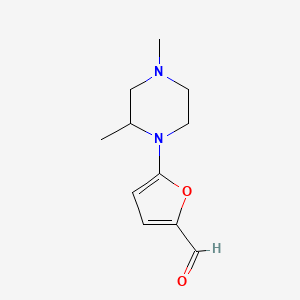
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromo group and a dimethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method is the bromination of 3,3-dimethylbutan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Addition: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Addition: Formation of dibromo compounds or other addition products.
Aplicaciones Científicas De Investigación
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the strained cyclopropane ring. The bromine atom can act as a leaving group in substitution and elimination reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the dimethylbutyl group.
1-Bromo-3,3-dimethylbutane: Similar but without the cyclopropane ring.
Cyclopropyl bromide: Lacks the dimethylbutyl group.
Uniqueness
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane is unique due to the combination of the cyclopropane ring and the bulky dimethylbutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and in studying reaction mechanisms.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
(1-bromo-3,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-9(2,3)8(6-10)7-4-5-7/h7-8H,4-6H2,1-3H3 |
Clave InChI |
UYLXSXVGVWBCRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CBr)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


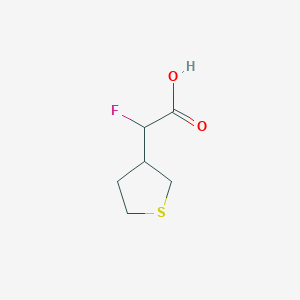
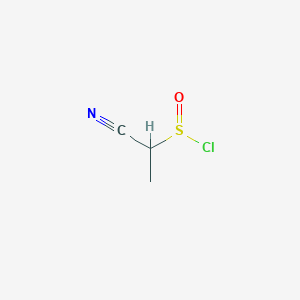
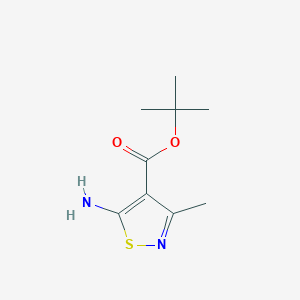

![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
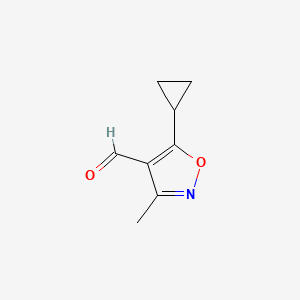
![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
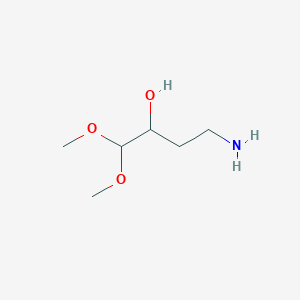

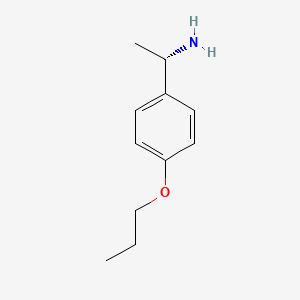

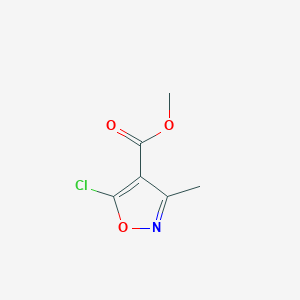
![1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)
